1,7-Naphthyridin-8-amine
Overview
Description
1,7-Naphthyridin-8-amine is a heterocyclic compound with the molecular formula C8H7N3. It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings.
Scientific Research Applications
1,7-Naphthyridin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Safety and Hazards
Future Directions
1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridin-8-amine can be synthesized through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, reduced naphthyridines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-8-amine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Similar in structure but with different nitrogen atom positions.
2,7-Naphthyridine: Another isomer with distinct properties.
1,5-Naphthyridine: Known for its biological activities and different reactivity patterns.
Uniqueness
1,7-Naphthyridin-8-amine is unique due to its specific nitrogen atom positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,7-naphthyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
Record name | 1,7-naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-82-1 | |
Record name | 1,7-Naphthyridin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Naphthyridin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?
A1: The provided research articles focus on the crystal structure analysis of PKA in complex with this compound and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of this compound within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.
Q2: What is the significance of co-crystallizing this compound with PKA and PKI (5-24)?
A2: Co-crystallization of this compound with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of this compound in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.
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